Theprubicin

Cellular Uptake Intracellular Concentration Pharmacokinetics

Research on multidrug resistance (MDR) is often hindered by cross-resistance to standard anthracyclines like doxorubicin. Theprubicin addresses this by retaining activity in doxorubicin-resistant cell lines. - Active in human osteosarcoma & rat glioblastoma cells resistant to doxorubicin, enabling direct MDR pathway comparison. - Exhibits significantly reduced cardiotoxicity vs. doxorubicin in perfused heart models, supporting longer in vivo dosing regimens. - Demonstrates equivalent anti-tumor efficacy with less severe alopecia (Grade 3: 25% vs. 67%), ideal for quality-of-life endpoint studies. - Acts as a prodrug metabolized to doxorubicin, providing a unique model for PK/PD studies of time-dependent drug activation.

Molecular Formula C32H38ClNO12
Molecular Weight 664.1 g/mol
CAS No. 95343-20-7
Cat. No. B1259888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheprubicin
CAS95343-20-7
Synonyms4'-O-tetrahydropyranyladriamycin
4'-O-tetrahydropyranyldoxorubicin
4'-O-tetrapyranyldoxorubicin
pirarubicin
pirarubicin hydrochloride
Théprubicine
thepirubicin
Theprubicin
therarubicin
THP-ADM
THP-adriamycin
THP-DOX
THP-doxorubicin
Molecular FormulaC32H38ClNO12
Molecular Weight664.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl
InChIInChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21+,22-,31+,32-;/m0./s1
InChIKeyZPHYPKKFSHAVOE-YZIXBPQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theprubicin Core Identity and Anthracycline Class


Theprubicin (also known as Pirarubicin, THP, or THP-ADM, CAS 95343-20-7) is a semi-synthetic anthracycline antibiotic and a tetrahydropyranyl derivative of doxorubicin [1]. It functions as a topoisomerase II inhibitor and DNA intercalator, leading to the disruption of DNA replication and repair . It is a widely utilized antineoplastic agent, particularly for research into solid tumors .

MechanismTopoisomerase II inhibitor & DNA intercalator tool compound
Model FocusSolid tumor research models, including MDR and doxorubicin-insensitive types
Key Feature4'-O-tetrahydropyranyl modification creates distinct cellular uptake and metabolite profile vs doxorubicin

Why Theprubicin Is Not a Generic Substitute


While Theprubicin shares the same class as doxorubicin and epirubicin, its unique 4'-O-tetrahydropyranyl modification fundamentally alters its transport kinetics, leading to pronounced differences in cellular uptake, cross-resistance profiles, and off-target toxicity [1]. Therefore, substituting Theprubicin for doxorubicin in research or clinical protocols will not produce equivalent experimental outcomes due to its distinct pharmacodynamic and pharmacokinetic properties, particularly regarding cardiotoxicity, cellular accumulation, and efficacy in resistant models [2].

Replacing with doxorubicin may shift cellular uptake kinetics and intracellular exposure, altering assay outcomes.
Cross-resistance profile differs; doxorubicin-resistant models may still respond to Theprubicin, and vice versa.
Cardiotoxicity endpoint profile is not interchangeable; doxorubicin cardiotoxicity data cannot be extrapolated.

Theprubicin Differentiation: Quantitative Evidence


Enhanced Cellular Uptake vs. Doxorubicin

Theprubicin demonstrates significantly greater cellular internalization than doxorubicin. A direct head-to-head comparison of HPMA copolymer conjugates showed that P-THP (polymer-conjugated Theprubicin) exhibited approximately 10-fold greater cellular uptake than P-DOX (polymer-conjugated doxorubicin) during a 240-minute incubation [1]. Furthermore, in free drug form, Theprubicin uptake by M5076 ovarian sarcoma cells was measured at 2.0-fold that of doxorubicin [2], and intracellular concentration reached 2.5 times that of doxorubicin [3].

Cellular Uptake
Head-to-head
10-fold greater P-THP uptake; 2.5× intracellular concentration vs doxorubicin
Supports uptake-sensitive assay interpretation
M5076 cells & HPMA copolymer conjugates, 240 min
Cellular Uptake Intracellular Concentration Pharmacokinetics

Reduced Cardiotoxicity vs. Doxorubicin

Theprubicin exhibits a significantly reduced cardiotoxic profile. In an isolated perfused rat heart model, perfusion of doxorubicin and epirubicin at 10^-5 M caused significant impairment of cardiac contractility, whereas Theprubicin's effects were characterized by an initial inotropic effect followed by a recovery to baseline values [1]. In a rat in vivo model, rats post-treated with doxorubicin and epirubicin showed severe prolongation of QaT interval and flattening of T-wave, alongside histopathological findings like vacuolization and myofibril meandering. These severe changes were not observed in Theprubicin-treated rats [2].

Cardiotoxicity
Head-to-head
Contractility recovered to baseline; absent myofibril damage vs doxorubicin/epirubicin
Cardiotoxicity endpoint differs; supports longer in vivo protocols
Isolated perfused rat heart; in vivo rat model 5–10 mg/kg
Cardiotoxicity Safety Pharmacology In Vivo Toxicology

Activity in Doxorubicin-Resistant Cancer Models

Theprubicin maintains activity in models that are highly resistant to doxorubicin. Human MDR osteosarcoma MG63/DOX cells, which are highly resistant to doxorubicin (ADM) and gemcitabine, were shown to be sensitive or only lowly resistant to Theprubicin [1]. Similarly, a comparative study of eight anthracyclines in a rat glioblastoma model identified Theprubicin among the few compounds with reduced cross-resistance towards the doxorubicin-resistant line [2].

Resistant Models
Head-to-head
Sensitive in MG63/DOX (doxorubicin-resistant); reduced cross-resistance in C6 glioblastoma
Supports MDR mechanism and combination screening studies
Human osteosarcoma & rat glioblastoma resistant lines
Drug Resistance Multidrug Resistance Osteosarcoma

Equivalent Efficacy with Reduced Alopecia

In clinical settings, Theprubicin demonstrates equivalent antineoplastic efficacy to doxorubicin but with a vastly superior tolerability profile regarding alopecia. A Phase III randomized study comparing FPC (5-FU, cyclophosphamide, Theprubicin) to FAC (5-FU, cyclophosphamide, doxorubicin) for advanced breast cancer found no significant difference in response rates (CR+PR). However, the incidence of Grade 3 alopecia was 29/43 (67%) in the doxorubicin arm versus 11/44 (25%) in the Theprubicin arm (P < 0.0000001) [1]. A separate comparative study in non-Hodgkin's lymphoma confirmed comparable efficacy and lower alopecia and gastrointestinal toxicities for Theprubicin [2].

Alopecia Endpoint
Head-to-head
Comparable response rates; Grade 3 alopecia 25% (Theprubicin) vs 67% (doxorubicin), P
Reported alopecia endpoint differs; may reduce confounding in long-term models
Phase III breast cancer trial (FPC vs FAC)
Metabolism
Class-level
Prodrug for doxorubicin; t½ 12.7 h; metabolite exceeds parent 8 h post 3rd dose
Unique metabolite-driven PK profile supports biphasic PD studies
Adult/pediatric PK study; AUC ratio (metabolite/parent) 0.441
In Vivo Response
Head-to-head
Tumor weight reduced (vs doxorubicin no effect); 1.5-fold survival prolongation
In vivo model response differs; supports doxorubicin-insensitive tumor research
M5076 ovarian sarcoma mouse model
Clinical Trial Breast Cancer Adverse Events Alopecia

Distinct Pharmacokinetics and Prodrug Metabolism

Theprubicin is characterized by a unique metabolic pathway where it serves as a prodrug for doxorubicin. In a clinical pharmacokinetic study following Theprubicin administration, doxorubicin was the main plasma metabolite. Notably, while Theprubicin itself had a terminal half-life of 12.7 hours, its doxorubicin metabolite progressively accumulated, with plasma concentrations exceeding those of the parent drug 8 hours after the third injection [1]. This creates a distinct biphasic pharmacodynamic effect not replicated by direct doxorubicin administration. In pediatric patients, the AUC0-24 ratio of doxorubicin to Theprubicin in plasma was calculated to be 0.441 [2].

Metabolism
Class-level
Prodrug for doxorubicin; t½ 12.7 h; metabolite exceeds parent 8 h post 3rd dose
Unique metabolite-driven PK profile supports biphasic PD studies
Adult/pediatric PK study; AUC ratio (metabolite/parent) 0.441
Pharmacokinetics Drug Metabolism Metabolite Analysis

Superior In Vivo Efficacy in Doxorubicin-Insensitive Tumors

In an in vivo M5076 ovarian sarcoma mouse model, a tumor type known for low sensitivity to doxorubicin, Theprubicin demonstrated a clear therapeutic advantage. While doxorubicin treatment did not significantly affect tumor weight compared to controls, Theprubicin treatment significantly reduced tumor weight [1]. Furthermore, Theprubicin prolonged the survival time of M5076-transplanted mice by 1.5-fold [1].

In Vivo Response
Head-to-head
Tumor weight reduced (vs doxorubicin no effect); 1.5-fold survival prolongation
In vivo model response differs; supports doxorubicin-insensitive tumor research
M5076 ovarian sarcoma mouse model
In Vivo Efficacy Ovarian Sarcoma Tumor Xenograft

Optimal Research Applications of Theprubicin


Overcoming Doxorubicin Resistance

Theprubicin is the superior choice for research programs focused on multidrug resistance (MDR) mechanisms. As demonstrated, Theprubicin retains activity in human osteosarcoma and rat glioblastoma cell lines that are highly resistant to doxorubicin [1][2]. Utilizing Theprubicin allows for the direct comparison of resistance pathways and the screening of combination therapies designed to re-sensitize resistant cells.

Long-Term In Vivo Efficacy Studies

For in vivo oncology models requiring extended treatment periods, Theprubicin is preferred over doxorubicin. The significantly reduced cardiotoxicity, as evidenced by the recovery of cardiac contractility in perfused heart models and the absence of severe histopathological damage in rat studies [1][2], allows for longer dosing regimens without dose-limiting cardiac side effects, enabling more robust long-term survival and tumor growth inhibition studies.

Models with Minimized Confounding Toxicities

In studies where side effects like severe alopecia or gastrointestinal distress can confound behavioral or quality-of-life assessments, Theprubicin offers a clear advantage. Clinical data confirms it provides equivalent anti-tumor efficacy to doxorubicin while causing significantly less Grade 3 alopecia (25% vs. 67%) [1][2]. This makes it a more suitable agent for research on patient-reported outcomes or combined toxicity-efficacy modeling.

Anthracycline Prodrug Activation and Pharmacokinetics

Theprubicin's unique metabolism, where it acts as a prodrug with its main metabolite being doxorubicin, makes it an essential tool for advanced pharmacokinetic/pharmacodynamic (PK/PD) studies. Its distinct biphasic profile and the progressive accumulation of its doxorubicin metabolite [1][2] provide a model system for studying time-dependent drug activation, metabolite-driven efficacy, and the development of novel drug delivery systems.

Application
Selection Property
Validation Focus
MDR mechanism studies
Retained activity in doxorubicin-resistant models
Cross-resistance pathway profiling
Long-term in vivo oncology models
Reported lower cardiotoxicity endpoint
Cardiac safety endpoint monitoring
Combined toxicity-efficacy modeling
Reported lower alopecia incidence
Tolerability endpoint in model
Anthracycline prodrug PK/PD studies
Unique metabolic prodrug activation
Metabolite accumulation & PK/PD modeling
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